molecular formula C6H14ClNS B13947470 (R)-2-(pyrrolidin-3-yl)ethanethiol hydrochloride

(R)-2-(pyrrolidin-3-yl)ethanethiol hydrochloride

Cat. No.: B13947470
M. Wt: 167.70 g/mol
InChI Key: CHCBYPGHSYOMGZ-FYZOBXCZSA-N
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Description

®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride is a chemical compound that features a pyrrolidine ring attached to an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride typically involves the reaction of pyrrolidine derivatives with ethanethiol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of ®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the ethanethiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. The pyrrolidine ring may also interact with specific binding sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
  • ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride
  • ®-3-(PYRROLIDIN-3-YL)BENZONITRILE HYDROCHLORIDE

Uniqueness

®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride is unique due to its specific combination of a pyrrolidine ring and an ethanethiol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C6H14ClNS

Molecular Weight

167.70 g/mol

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]ethanethiol;hydrochloride

InChI

InChI=1S/C6H13NS.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H/t6-;/m1./s1

InChI Key

CHCBYPGHSYOMGZ-FYZOBXCZSA-N

Isomeric SMILES

C1CNC[C@H]1CCS.Cl

Canonical SMILES

C1CNCC1CCS.Cl

Origin of Product

United States

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